molecular formula C20H18N4O2S2 B12147054 2-(4-Furan-2-ylmethyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-p-tolyl-acetamide

2-(4-Furan-2-ylmethyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-p-tolyl-acetamide

Cat. No.: B12147054
M. Wt: 410.5 g/mol
InChI Key: ZUGFOJKTANYHAV-UHFFFAOYSA-N
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Description

2-(4-Furan-2-ylmethyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-p-tolyl-acetamide is a complex organic compound that features a unique combination of furan, thiophene, triazole, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Furan-2-ylmethyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-p-tolyl-acetamide typically involves multiple steps. One common synthetic route includes the reaction of 2-furoyl thiosemicarbazide with potassium hydroxide in ethanol under reflux conditions, followed by acidification with acetic acid . This process yields the triazole derivative, which can then be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, alternative solvents, and catalysts to improve yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-Furan-2-ylmethyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-p-tolyl-acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while substitution reactions on the triazole ring can introduce various functional groups, enhancing the compound’s properties.

Scientific Research Applications

2-(4-Furan-2-ylmethyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-p-tolyl-acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Furan-2-ylmethyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-p-tolyl-acetamide involves its interaction with various molecular targets. The compound’s triazole ring can bind to specific enzymes or receptors, modulating their activity. The furan and thiophene rings may also contribute to its biological activity by interacting with cellular membranes or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-Furan-2-ylmethyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-p-tolyl-acetamide apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H18N4O2S2

Molecular Weight

410.5 g/mol

IUPAC Name

2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C20H18N4O2S2/c1-14-6-8-15(9-7-14)21-18(25)13-28-20-23-22-19(17-5-3-11-27-17)24(20)12-16-4-2-10-26-16/h2-11H,12-13H2,1H3,(H,21,25)

InChI Key

ZUGFOJKTANYHAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CS4

Origin of Product

United States

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